Ethyl (2-phenyl-1-benzofuran-5-yl)acetate
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Overview
Description
Ethyl (2-phenyl-1-benzofuran-5-yl)acetate is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of an ethyl ester group attached to a benzofuran ring, which is further substituted with a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-phenyl-1-benzofuran-5-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-hydroxyacetophenones and phenylacetic acid derivatives. The reaction is often catalyzed by transition metals such as palladium or copper, and the cyclization is facilitated by the presence of a base.
For example, a typical synthetic route may involve the following steps:
Etherification: o-Hydroxyacetophenone is reacted with phenylacetic acid in the presence of a base to form an intermediate ether.
Cyclization: The intermediate undergoes cyclization under dehydrative conditions to form the benzofuran ring.
Esterification: The resulting benzofuran derivative is then esterified with ethanol to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-phenyl-1-benzofuran-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid or benzofuran-2-one.
Reduction: Formation of benzofuran-2-ylmethanol or benzofuran-2-ylmethanal.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (2-phenyl-1-benzofuran-5-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The benzofuran ring can facilitate binding to specific sites, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl (2-phenyl-1-benzofuran-5-yl)acetate can be compared with other benzofuran derivatives, such as:
2-Phenylbenzofuran: Lacks the ester group, which may affect its solubility and reactivity.
5-Phenylbenzofuran: Substitution at a different position, leading to variations in biological activity.
Benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, influencing its acidity and potential interactions.
Properties
Molecular Formula |
C18H16O3 |
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Molecular Weight |
280.3 g/mol |
IUPAC Name |
ethyl 2-(2-phenyl-1-benzofuran-5-yl)acetate |
InChI |
InChI=1S/C18H16O3/c1-2-20-18(19)11-13-8-9-16-15(10-13)12-17(21-16)14-6-4-3-5-7-14/h3-10,12H,2,11H2,1H3 |
InChI Key |
UVDNXXYEWIEACI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)OC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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